Cas no 74014-51-0 (ROKITAMYCIN)

ROKITAMYCIN structure
ROKITAMYCIN structure
Nome del prodotto:ROKITAMYCIN
Numero CAS:74014-51-0
MF:C42H69NO15
MW:827.994974851608
CID:565599
PubChem ID:5282211

ROKITAMYCIN Proprietà chimiche e fisiche

Nomi e identificatori

    • ROKITAMYCIN
    • 3''-Propionylleucomycin A5
    • Leucomycin V, 4B-butanoate 3B-propanoate (9CI)
    • Ricamycin
    • TMS 19Q
    • Leummycin V 4B-bu-tanoate 3 B-propanoate
    • M-19-Q
    • Rikamycin
    • Leucomycin V,4B-butanoate 3B-propanoate
    • 3''-O-propionyl leucomycin A5
    • Rokital
    • T'urimyein H4
    • ZPT03UEM0E
    • ROKITAMYCIN [MART.]
    • Rokitamycinum [Latin]
    • BRN 5220127
    • Rokitamicina [Spanish]
    • [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate
    • NS00011664
    • UNII-ZPT03UEM0E
    • Rokitamycin [INN:JAN]
    • CHEMBL1908350
    • GTPL12879
    • Rokitamycinum
    • 3''-O-propionylleucomycin A5
    • CHEBI:32103
    • ROKITAMYCIN [WHO-DD]
    • [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-dimethylamino-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate
    • Rokitamycine [French]
    • Rokitamycin, Antibiotic for Culture Media Use Only
    • Rokicid
    • ROKITAMYCIN [INN]
    • DB13409
    • DTXSID6023521
    • Ricamycin (TN)
    • ROKITAMYCIN [JAN]
    • Leucomycin V, 4(sup B)-butanoate 3(Sup B)-propanoate
    • AKOS016010142
    • Propionylleucomycin
    • CCRIS 5267
    • Rokitamycine
    • Rokitamycin (JAN/INN)
    • ((4R,5S,6S,7R,9R,10R,11E,13E,16R)-7-(Formylmethyl)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-6-yl)-3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranoside 4'-butyrate 3'-propionate
    • D01897
    • Q3940221
    • TMS-19Q
    • 74014-51-0
    • ((4R,5S,6S,7R,9R,10R,11E,13E,16R)-7-(Formylmethyl)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-6-yl)-3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranoside 4''-butyrate 3''-propionate
    • Rokitamicina
    • TMS-19-Q
    • TMS-19-Q DS 200
    • R-6900
    • ROKITAMYCIN [MI]
    • SCHEMBL136367
    • Leucomycin V, 4B-butanoate 3B-propanoate
    • GLXC-08165
    • VYWWNRMSAPEJLS-MDWYKHENSA-N
    • MDL: MFCD00941397
    • Inchi: InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
    • Chiave InChI: VYWWNRMSAPEJLS-RVPGWPFOSA-N
    • Sorrisi: O[C@H]([C@H]([C@H](O[C@@]1([H])C[C@](C)([C@@H](OC(CCC)=O)[C@H](C)O1)OC(CC)=O)[C@@H](C)O2)N(C)C)[C@]2([H])O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@@H](C)OC(C[C@@H](O)[C@@H]3OC)=O)O)C)CC=O

Proprietà calcolate

  • Massa esatta: 827.46700
  • Massa monoisotopica: 827.467
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 15
  • Complessità: 1380
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 16
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 4
  • Superficie polare topologica: 206A^2
  • Carica superficiale: 0
  • XLogP3: 3

Proprietà sperimentali

  • Colore/forma: Polvere da bianco a giallastro, inodore e amara
  • Densità: 1.21
  • Punto di fusione: 116°
  • Punto di ebollizione: 879.3 °C at 760 mmHg
  • Punto di infiammabilità: 485.6 °C
  • Indice di rifrazione: 1.535
  • PSA: 206.05000
  • LogP: 3.15750
  • Rotazione specifica: D20 -71° (c = 1.0 in chloroform)

ROKITAMYCIN Informazioni sulla sicurezza

ROKITAMYCIN Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AH13994-1g
Ricamycin
74014-51-0
1g
$3395.00 2024-04-19
Chemenu
CM182144-1g
Ricamycin
74014-51-0 1
1g
$1866 2021-08-05
Chemenu
CM182144-1g
Ricamycin
74014-51-0 95%+
1g
$1866 2022-06-10
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司